Cas no 112652-46-7 (Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-)
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-
- Fragransin A2
- 4,4'-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]bis(2-me thoxyphenol)
- Malabaricanol
- nectadrin B
- Nectandrin B
- (+)-Fragransin A
- 4,4'-[(2R,3R,4R,5R)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxyphenol]
- [ "" ]
- FragransinA2
- HY-N3905
- CS-0024432
- 4-[(2R,3R,4R,5R)-5-(4-HYDROXY-3-METHOXYPHENYL)-3,4-DIMETHYLOXOLAN-2-YL]-2-METHOXYPHENOL
- FS-10153
- F92857
- AKOS032961773
- CHEMBL3609610
- 112652-46-7
- 4,4'-((2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxyphenol)
- Verrucosin
- (+)-Fragransin A2
- (-)-Odoratisol C
- Odoratisol C
- (+)-Verrucosin
- Machilin I
-
- Inchi: 1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
- InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
- SMILES: O1[C@@H](C2C=CC(=C(C=2)OC)O)[C@H](C)[C@@H](C)[C@@H]1C1C=CC(=C(C=1)OC)O
Computed Properties
- Exact Mass: 344.16200
- Monoisotopic Mass: 344.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.2A^2
- XLogP3: 3.7
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 509.7±50.0 °C at 760 mmHg
- Flash Point: 262.0±30.1 °C
- PSA: 68.15000
- LogP: 4.19980
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4078-1 mg |
Fragransin A2 |
112652-46-7 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F69520-5mg |
4,4'-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]bis(2-me thoxyphenol) |
112652-46-7 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4078-5mg |
Fragransin A2 |
112652-46-7 | 5mg |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN4078-5 mg |
Fragransin A2 |
112652-46-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN4078-1 mL * 10 mM (in DMSO) |
Fragransin A2 |
112652-46-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| A2B Chem LLC | AE17503-5mg |
Fragransin A2 |
112652-46-7 | 97.0% | 5mg |
$594.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4078-1 ml * 10 mm |
Fragransin A2 |
112652-46-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095474-5mg |
Fragransin A2 |
112652-46-7 | 98% | 5mg |
¥2276.00 | 2024-08-09 |
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy- Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-
Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-
Compound with the CAS number 112652-46-7 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, specifically named Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-, represents a complex molecular structure that has been the subject of extensive studies due to its unique structural and functional properties. The intricate arrangement of atoms and functional groups within this molecule makes it a promising candidate for various applications in medicinal chemistry and drug development.
The core structure of this compound features a central tetrahydro-3,4-dimethyl-2,5-furandiyl moiety, which is a cyclic organic group with specific stereochemical configuration. This particular scaffold is known for its ability to interact with biological targets in a highly selective manner, making it an attractive component in the design of novel therapeutic agents. The presence of multiple chiral centers in the (2R,3R,4R,5R) configuration further enhances its potential as a pharmacophore.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways by interacting with specific enzymes or receptors. The compound in question has been investigated for its potential role in inhibiting various enzymes that are implicated in inflammatory and metabolic disorders. Preliminary studies have suggested that it may exhibit inhibitory activity against enzymes such as COX-2 and PDE4, which are known to play crucial roles in the pathogenesis of these conditions.
The methoxy groups present in the molecule contribute to its solubility and stability under various conditions. These functional groups are also known to influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. The bis structure linking two phenol units through the central furandiyl ring creates a rigid framework that can enhance the compound's interaction with proteins.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of structural complexity and functional diversity makes it a versatile tool for medicinal chemists. Researchers have been exploring derivatives of this compound to optimize its pharmacological properties further. For instance, modifications to the phenol units or the furandiyl ring have been shown to alter its biological activity significantly.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical configuration at each chiral center. These synthetic strategies not only highlight the complexity of working with such molecules but also underscore the importance of innovative methodologies in modern drug development.
Evaluation of this compound's pharmacokinetic properties has also been a focus of recent research. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as an oral therapeutic agent. The presence of methoxy groups and other polar functional groups influences its solubility and permeability across biological membranes, which are critical factors in determining its bioavailability.
The potential therapeutic applications of this compound are broad and span across multiple disease areas. Initial investigations have hinted at its efficacy in managing conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By targeting key inflammatory pathways, this molecule may offer a novel approach to treating these debilitating diseases.
In conclusion, Compound CAS no.112652-46-7, specifically identified as Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its mechanisms of action and potential applications,it is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.
112652-46-7 (Phenol,4,4'-[(2R,3R,4R,5R)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[2-methoxy-) Related Products
- 24404-50-0(Epipinoresinol)
- 1177-14-6(DL-Syringaresinol)
- 13060-14-5(Yangambin)
- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)
- 31008-18-1(Magnolin)
- 24192-64-1(1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
- 487-39-8(Phillygenin)
- 526-06-7(Eudesmin)
- 487-36-5(Pinoresinol)
- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))